molecular formula C15H23NO4 B1436173 2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester CAS No. 900504-04-3

2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester

Cat. No. B1436173
CAS RN: 900504-04-3
M. Wt: 281.35 g/mol
InChI Key: SCRNZZFXDDLZNS-UHFFFAOYSA-N
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Description

2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester is a chemical compound that appears as a light yellow powder or needle-like crystal . It is soluble in hot ethanol and slightly soluble in water . This compound is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .


Synthesis Analysis

The synthesis of this compound involves a multi-step process . It is often obtained by means of the Hantzsch pyridine synthesis . The synthesized compounds are then oxidized to the corresponding pyridine derivative .


Chemical Reactions Analysis

This compound is known to undergo oxidation reactions . It is also used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .


Physical And Chemical Properties Analysis

This compound is a light yellow powder or needle-like crystal . It has a melting point of 178-183 °C . It is soluble in hot ethanol and slightly soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is utilized in the synthesis of complex molecules due to its versatile chemical structure. Kulakov and Turdybekov (2010) demonstrated its use in the synthesis of 2,6-bis(N-cytisinomethyl) derivatives through interaction with the diethyl ester of 2,6-bis(bromomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid, elucidating the product's structure via NMR spectroscopy and X-ray structural analysis Kulakov & Turdybekov, 2010.

Cardiovascular Research

Compounds structurally related to 2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester have been investigated for their potential in cardiovascular research. For example, McKenna et al. (1988) synthesized derivatives and assessed their vasodilatory effects, contributing to the development of antihypertensive or antianginal agents McKenna et al., 1988.

Pharmacological Applications

The synthesis of novel multifunctional compounds involving pyridine-2,6-dicarboxylic acid derivatives has been explored by Yin and Tan (2003) , highlighting the chemical's role in developing new pharmacological agents Yin & Tan, 2003.

Cancer Research

Ahn et al. (2018) designed and synthesized diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates to investigate their apoptotic effects on colon cancer cells, marking a significant step towards developing chemotherapeutic agents Ahn et al., 2018.

Organic Synthesis

The compound's utility extends to organic synthesis, where its derivatives serve as intermediates or reactants for further chemical transformations. For instance, Mutsenietse et al. (1982) explored its oxidation and reduction reactions, contributing to the synthesis of novel esters Mutsenietse, Lu̅sis, & Dubur, 1982.

properties

IUPAC Name

diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-12-10(14(17)19-7-3)9-11(13(6-2)16-12)15(18)20-8-4/h16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNZZFXDDLZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC(=C(N1)CC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 2
2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 3
2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 4
2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 5
2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Reactant of Route 6
2,6-Diethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester

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